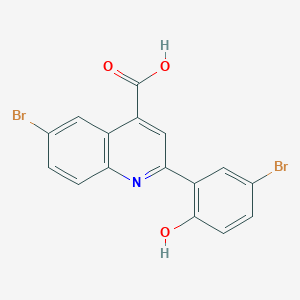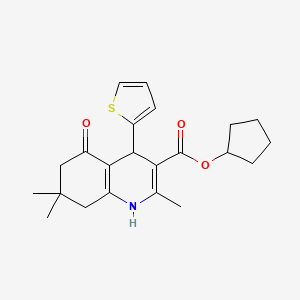
6-Bromo-2-(5-bromo-2-hydroxyphenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(5-bromo-2-hydroxyphenyl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a quinoline core substituted with bromine atoms and a carboxylic acid group, making it a valuable molecule for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(5-bromo-2-hydroxyphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactionsFor instance, 6-bromoquinoline can be synthesized by heating bromoaniline with glycerol and concentrated sulfuric acid . Further bromination and functionalization steps lead to the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(5-bromo-2-hydroxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups in place of bromine.
Aplicaciones Científicas De Investigación
6-Bromo-2-(5-bromo-2-hydroxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(5-bromo-2-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and carboxylic acid group play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, disrupt cellular pathways, or interact with DNA, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoquinoline: A simpler derivative with only one bromine atom, used in similar chemical and biological studies.
2-Hydroxyquinoline: Lacks the bromine atoms but shares the quinoline core and hydroxyl group.
Quinoline-4-carboxylic acid: Similar structure but without the bromine substitutions.
Uniqueness
6-Bromo-2-(5-bromo-2-hydroxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H9Br2NO3 |
|---|---|
Peso molecular |
423.05 g/mol |
Nombre IUPAC |
6-bromo-2-(5-bromo-2-hydroxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9Br2NO3/c17-8-1-3-13-10(5-8)11(16(21)22)7-14(19-13)12-6-9(18)2-4-15(12)20/h1-7,20H,(H,21,22) |
Clave InChI |
XROWZQQYNPHJPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=CC(=N2)C3=C(C=CC(=C3)Br)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12489594.png)
![1-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12489606.png)
![2-{Methyl[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]amino}ethyl (4-chlorophenoxy)acetate](/img/structure/B12489611.png)
![N-[2-(2-fluorophenoxy)ethyl]-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B12489620.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12489628.png)

![5-(3,4-dimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12489641.png)
![3-chloro-4-methoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12489650.png)


![1-methyl-N-[(5-methylfuran-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12489668.png)
![N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine](/img/structure/B12489670.png)
![2-ethyl-4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12489671.png)
![Ethyl 3-{[(4-butoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12489672.png)
